(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide
CAS No.: 1290235-36-7
Cat. No.: VC5215836
Molecular Formula: C12H18N2O
Molecular Weight: 206.289
* For research use only. Not for human or veterinary use.
![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide - 1290235-36-7](/images/structure/VC5215836.png)
CAS No. | 1290235-36-7 |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.289 |
IUPAC Name | (2R)-2-amino-N-[1-(2-methylphenyl)ethyl]propanamide |
Standard InChI | InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)/t9-,10?/m1/s1 |
Standard InChI Key | QHESFWGARJPJSQ-YHMJZVADSA-N |
SMILES | CC1=CC=CC=C1C(C)NC(=O)C(C)N |
(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide is a chiral amide compound that holds significant interest in medicinal chemistry and pharmaceutical applications. This compound features a central carbon atom connected to an amino group, a propanamide moiety, and a 2-methylphenyl ethyl substituent, contributing to its chiral nature. It falls under the category of amino acids and amides, exhibiting properties typical of both, making it versatile in chemical reactions and biological interactions.
Synthesis Methods
The synthesis of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, the synthesis involves forming the amide bond between the appropriate amine and acid derivatives, often requiring chiral resolution to obtain the desired (2R) configuration.
Biological Activities and Applications
While specific biological activities of (2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide are not extensively documented, its structure suggests potential interactions with enzymes or receptors. The compound's chiral nature and functional groups make it a candidate for studying pharmacological effects, particularly in areas where chiral specificity is crucial for biological activity.
Potential Application | Basis |
---|---|
Enzyme Inhibition | Chiral Specificity |
Receptor Interaction | Structural Features |
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